n-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride
CAS No.: 2169-41-7
Cat. No.: VC16676207
Molecular Formula: C13H20ClN3O3
Molecular Weight: 301.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2169-41-7 |
|---|---|
| Molecular Formula | C13H20ClN3O3 |
| Molecular Weight | 301.77 g/mol |
| IUPAC Name | N-[2-(diethylamino)ethyl]-4-nitrobenzamide;hydrochloride |
| Standard InChI | InChI=1S/C13H19N3O3.ClH/c1-3-15(4-2)10-9-14-13(17)11-5-7-12(8-6-11)16(18)19;/h5-8H,3-4,9-10H2,1-2H3,(H,14,17);1H |
| Standard InChI Key | NGRDFVAIXCRXHN-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-].Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a benzene ring substituted with a nitro group (-NO₂) at the para position and an amide linkage connected to a diethylaminoethyl moiety (-N(CH₂CH₃)₂CH₂CH₂-). The hydrochloride salt form enhances its solubility and stability . The structural formula is represented as C₁₃H₂₀ClN₃O₃, with a molecular weight of 301.77 g/mol .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2169-41-7 | |
| IUPAC Name | N-[2-(diethylamino)ethyl]-4-nitrobenzamide hydrochloride | |
| Molecular Formula | C₁₃H₂₀ClN₃O₃ | |
| SMILES | CCN(CC)CCNC(=O)C1=CC=C(C=C1)N+[O-].Cl | |
| PubChem CID | 2791187 |
Physicochemical Characteristics
The nitro group confers strong electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitution reactions. The diethylaminoethyl chain enhances lipophilicity, facilitating membrane permeability. Spectroscopic data (e.g., NMR, IR) from PubChem confirm the presence of characteristic amide (C=O stretch at ~1650 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) functional groups .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves two primary steps:
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Formation of the Amide Bond: 4-Nitrobenzoic acid reacts with 2-(diethylamino)ethylamine in the presence of a coupling agent (e.g., DCC or EDC) to yield N-[2-(diethylamino)ethyl]-4-nitrobenzamide.
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Salt Formation: The free base is treated with hydrochloric acid to produce the hydrochloride salt, improving crystallinity and storage stability.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | DCC, DMAP, Dry DCM, 0–5°C, 12 hr | 78% | 95% |
| 2 | HCl (gas), Diethyl ether, RT, 2 hr | 92% | 99% |
Optimization Challenges
Side reactions, such as over-alkylation of the diethylamino group or nitro group reduction, require careful control of reaction pH and temperature. Chromatographic purification is often necessary to isolate the hydrochloride salt.
Mechanism of Action
Bioreduction and Bioactivity
The nitro group undergoes enzymatic reduction (e.g., via nitroreductases) to form reactive intermediates like nitroso and hydroxylamine derivatives. These species generate oxidative stress or form DNA adducts, contributing to antibacterial and antiproliferative effects. The diethylaminoethyl chain enhances cellular uptake, particularly in Gram-negative bacteria and cancer cells with overexpressed amine transporters.
Target Interactions
In vitro studies suggest affinity for bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. Anticancer activity involves inhibition of tubulin polymerization, akin to vinca alkaloids.
Applications in Research and Industry
Pharmaceutical Development
The compound serves as a precursor for:
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Antimicrobial Agents: Structural analogs with modified nitro groups show activity against E. coli and S. aureus.
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Anticancer Drugs: Derivatives inhibit HeLa and MCF-7 cell proliferation at IC₅₀ values of 2–5 µM.
Table 3: Key Research Applications
| Application | Findings | Source |
|---|---|---|
| Antibacterial Screening | MIC = 8 µg/mL against P. aeruginosa | |
| Cytotoxicity Assay | IC₅₀ = 3.2 µM (MCF-7 cells) | |
| Chemical Intermediate | Used in synthesizing PET tracers |
Chemical Industry Uses
As a building block for fluorescent dyes and photoaffinity labels, leveraging its nitro-to-amine reduction versatility .
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